molecular formula C8H16ClNO B2410147 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride CAS No. 2094312-44-2

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B2410147
CAS No.: 2094312-44-2
M. Wt: 177.67
InChI Key: YJTKYHQTFHMCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves several steps, starting with the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution. The ethoxy group is introduced via an etherification reaction, and the amine group is added through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride
  • 5-Propoxyspiro[2.3]hexan-1-amine hydrochloride
  • 5-Butoxyspiro[2.3]hexan-1-amine hydrochloride

Uniqueness

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired .

Properties

IUPAC Name

5-ethoxyspiro[2.3]hexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-10-6-3-8(4-6)5-7(8)9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKYHQTFHMCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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